5-Amino-1,3,4-thiadiazole-2-sulfonamide
Overview
Description
. This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 5-Amino-1,3,4-thiadiazole-2-sulfonamide is the enzyme Carbonic Anhydrase 2 . This enzyme plays a crucial role in bone resorption and osteoclast differentiation .
Mode of Action
This compound interacts with its target, Carbonic Anhydrase 2, by inhibiting its activity . This inhibition prevents neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .
Biochemical Pathways
The inhibition of Carbonic Anhydrase 2 by this compound affects the GABAA pathway . This pathway is responsible for the release of chloride ions, which in turn prevents neurons from firing in the brain .
Pharmacokinetics
It is known that thiadiazole derivatives, due to the presence of sulfur atom, show oral absorption and good cell permeability leading to good bioavailability .
Result of Action
The result of the action of this compound is the prevention of neuron firing in the brain . This is achieved through the release of chloride ions due to the inhibition of the GABAA pathway .
Biochemical Analysis
Biochemical Properties
5-Amino-1,3,4-thiadiazole-2-sulfonamide has been identified as an inhibitor of human carbonic anhydrase B (HCA-B) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Cellular Effects
It has been shown to have inhibitory properties against choroidal neovascularization induced by dorzolamide hydrochloride and other pharmacological agents . It also has antiangiogenic activity in vitro and in vivo assays .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its inhibition of carbonic anhydrase B . This inhibition can disrupt the balance of carbon dioxide and bicarbonate in cells, potentially affecting various cellular processes.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions and should be stored in a dark place under an inert atmosphere at room temperature .
Metabolic Pathways
Given its role as an inhibitor of carbonic anhydrase B, it may be involved in pathways related to the regulation of pH and the balance of carbon dioxide and bicarbonate in the body .
Subcellular Localization
Given its role as an inhibitor of carbonic anhydrase B, it may be localized in areas where this enzyme is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CL-5343 involves the reaction of acetazolamide with appropriate reagents to yield 5-amino-1,3,4-thiadiazole-2-sulfonamide . The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of CL-5343 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
CL-5343 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different sulfonamide derivatives.
Reduction: Reduction reactions can modify the sulfonamide group, leading to different functional groups.
Substitution: The amino group in CL-5343 can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH.
Major Products
The major products formed from these reactions include various sulfonamide derivatives, which have different biological activities and applications.
Scientific Research Applications
CL-5343 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to produce various derivatives.
Biology: Acts as an inhibitor of carbonic anhydrase, making it useful in studying enzyme functions and interactions.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor with similar applications but different chemical structure.
Brinzolamide: Used in the treatment of glaucoma, similar to CL-5343 but with different pharmacokinetics.
Dichlorphenamide: Another sulfonamide derivative with carbonic anhydrase inhibitory activity.
Uniqueness of CL-5343
CL-5343 is unique due to its specific binding affinity for human carbonic anhydrase B (HCA-B) and its potential as a targeted delivery agent for therapeutic compounds . This specificity makes it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
5-amino-1,3,4-thiadiazole-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,3,5)(H2,4,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMVBPQOACUDRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164324 | |
Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14949-00-9 | |
Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014949009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tio-urasin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1,3,4-thiadiazole-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESACETYL ACETAZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F687N81LIZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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